Gold, (1-thio-D-glucopyranosato-O2,S1)-
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12AuO5S+ |
|---|---|
Molecular Weight |
393.19 g/mol |
IUPAC Name |
gold(1+);2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1 |
InChI Key |
XHVAWZZCDCWGBK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O.[Au+] |
Origin of Product |
United States |
Historical Context of Gold Based Compounds in Biochemical and Medicinal Research
The use of gold in medicine, a practice known as chrysotherapy, has ancient roots, with various cultures historically using gold-based preparations for a range of ailments. azom.comresearchgate.net In the modern scientific era, the investigation into the therapeutic potential of gold compounds began in earnest in the late 19th century. In 1890, the renowned physician Robert Koch discovered that a gold(I) cyanide salt exhibited antitubercular properties in vitro. semanticscholar.orgnih.gov Although this particular compound proved ineffective in vivo, Koch's findings catalyzed further research into the biological activities of gold complexes. nih.govnih.gov
A significant breakthrough occurred in the 1920s when Jacques Forestier, a French physician, explored the use of gold(I) polymeric thiolates for the treatment of rheumatoid arthritis. nih.govfrontiersin.org This pioneering work led to the development of chrysotherapy as a mainstream treatment for this inflammatory condition. frontiersin.org Research beginning in 1935 confirmed that gold-based drugs could effectively reduce inflammation and slow disease progression in patients with rheumatoid arthritis. drugbank.comnih.gov Among the key compounds developed for this purpose were aurothioglucose (B1665330) (marketed as Solganal), sodium aurothiomalate, and later, the oral drug auranofin. nih.govresearchgate.netnih.gov For decades, these gold compounds were a cornerstone of treatment for inflammatory arthritis. nih.govnih.gov However, since the 1980s and 1990s, their use has significantly decreased with the advent of newer, more effective disease-modifying antirheumatic drugs (DMARDs). drugbank.comnih.govnih.gov
Academic Relevance and Current Research Trajectories of Gold, 1 Thio D Glucopyranosato O2,s1
Despite its diminished clinical role in treating arthritis, Gold, (1-thio-D-glucopyranosato-O2,S1)- continues to be a compound of significant academic interest in chemical biology. patsnap.com Its established biological activity provides a foundation for exploring new therapeutic applications and for understanding the fundamental mechanisms of gold compounds in biological systems. nih.govnih.gov
Current research has moved beyond rheumatology, investigating the compound's potential in other areas. A primary focus of contemporary studies is its activity as a potent inhibitor of the seleno-enzyme thioredoxin reductase (TrxR). medchemexpress.com The thioredoxin system is crucial for cellular redox balance, and its inhibition is a promising strategy in various disease contexts. The ability of aurothioglucose (B1665330) to inhibit TrxR1 with high potency (IC50 of 65 nM) makes it a valuable tool for studying the roles of this enzyme. medchemexpress.com This inhibitory action is also linked to research exploring the anticancer properties of gold compounds, as TrxR is often overexpressed in cancer cells. frontiersin.org
Furthermore, studies have highlighted other biological effects of aurothioglucose, including anti-HIV activity, where it was shown to inhibit tumor necrosis factor-alpha-induced HIV-1 replication in latently infected cells. medchemexpress.com It is also known to inhibit the DNA binding of the transcription factor NF-κB in vitro. medchemexpress.com Another line of experimental research has observed that the administration of aurothioglucose can induce obesity in mice, making it a tool in studies of hypothalamic regulation of energy balance. wikipedia.orgchemeurope.com These diverse biological activities ensure that Gold, (1-thio-D-glucopyranosato-O2,S1)- remains a relevant subject for academic investigation, contributing to the broader effort to repurpose established drugs and uncover new mechanistic insights into the bioinorganic chemistry of gold. nih.govresearchgate.net
Foundational Chemical Structure and Coordination Chemistry of Gold, 1 Thio D Glucopyranosato O2,s1
Established Synthetic Routes for Gold, (1-thio-D-glucopyranosato-O2,S1)-
The synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)- is a well-established process that is noted for its straightforward nature. mdpi.com The primary and most common method involves the reaction of a gold(I) phosphine (B1218219) precursor with a protected thioglucose derivative. mdpi.comnih.gov
A typical synthesis starts with the peracetylation of D-glucose. The resulting peracetylated glucose is then converted to an α-glycosyl halide. This intermediate undergoes a substitution reaction with a thioacetate (B1230152) salt, such as potassium thioacetate, to yield a peracetylated thioglycoside. nih.gov Subsequent S-deacetylation affords the glycosyl thiol, 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose. nih.gov
The final step is the coupling of this thioglucose derivative with a gold(I) phosphine halide, most commonly chloro(triethylphosphine)gold(I), in the presence of a mild base like potassium carbonate. mdpi.comnih.gov This reaction is often carried out in a biphasic solvent system, such as dichloromethane/water, to facilitate the reaction and purification. nih.gov An alternative approach utilizes S-(2,3,4,6-tetra-O-acetylglucopyranosyl)pseudothiourea hydrobromide in place of the thioglucose. mdpi.com Another reported method involves the reaction of a thioether with a heavy metal salt, like silver nitrate, to form a silver salt of the sugar thiol, which is then reacted with a tert-phosphine gold reagent. gpatindia.com
Table 1: Key Steps in the Established Synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)-
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Peracetylated α-glycosyl halide | Potassium thioacetate (KSAc) | Peracetylated thioglycoside |
| 2 | Peracetylated thioglycoside | Dithiothreitol (DTT), NaHCO3 | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose |
| 3 | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose, Chloro(triethylphosphine)gold(I) | Potassium carbonate (K2CO3) | Gold, (1-thio-D-glucopyranosato-O2,S1)- |
Novel Approaches in Gold, (1-thio-D-glucopyranosato-O2,S1)- Analog Synthesis
Research into the therapeutic applications of Gold, (1-thio-D-glucopyranosato-O2,S1)- has spurred the development of novel synthetic approaches to create a diverse range of analogs. nih.govacs.org These new methods aim to improve the pharmacological properties of the parent compound by modifying its constituent ligands. bohrium.com The primary strategies involve variations in both the thiol and phosphine ligands. nih.govnih.govacs.org
One innovative approach focuses on replacing the triethylphosphine (B1216732) ligand with other phosphine derivatives or alternative ligands to modulate the compound's lipophilicity and electronic properties. mdpi.combohrium.com For instance, analogs with trimethylphosphine (B1194731) and other phosphine structures have been synthesized. nih.gov Another novel strategy involves the substitution of the triethylphosphine group with a trimethylphosphite ester, which results in compounds with lower lipophilicity. mdpi.comresearchgate.net
Furthermore, extensive research has been conducted on modifying the thiosugar moiety. nih.gov Analogs have been synthesized using different thio-sugars, such as galactose, mannose, and lactose (B1674315) derivatives. nih.gov Deacetylated analogs have also been prepared to investigate the impact of lipophilicity on biological activity. nih.gov Beyond sugar-based thiols, novel analogs have been created by incorporating aromatic and aliphatic thiols. nih.gov A notable example is the synthesis of an analog where the thiosugar is replaced by an ethyl thiosalicylate ligand. rsc.org
Table 2: Examples of Novel Analog Synthesis Strategies
| Modification Site | Original Ligand | Novel Ligand Examples |
|---|---|---|
| Phosphine Ligand | Triethylphosphine | Trimethylphosphine, Trimethylphosphite, Other phosphines |
| Thiol Ligand | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose | Thio-galactose, Thio-mannose, Aromatic thiols, Aliphatic thiols, Ethyl thiosalicylate |
Strategies for Functional Group Modification and Ligand Exchange in Gold, (1-thio-D-glucopyranosato-O2,S1)-
Functional group modification and ligand exchange reactions are key strategies for fine-tuning the properties of Gold, (1-thio-D-glucopyranosato-O2,S1)- and its analogs. bohrium.com These modifications can influence the compound's stability, solubility, and interactions with biological targets.
One of the primary areas of functional group modification is the deacetylation of the sugar moiety. nih.gov This alters the lipophilicity of the compound. The triethylphosphine ligand is considered a crucial part of the active pharmacophore, and modifications often involve its replacement. bohrium.com For example, replacing it with a trimethylphosphite ester has been shown to create more polar compounds. researchgate.net
Ligand exchange reactions are fundamental to the biological activity of Gold, (1-thio-D-glucopyranosato-O2,S1)-, as it is believed that the tetraacetylated thioglucose ligand is readily displaced by biological thiols and selenols. nih.gov This reactivity has been explored synthetically through reactions with various S-, Se-, and N-containing amino acids. researchgate.net Studies have shown that thiones can replace both the triethylphosphine and the thioglucose ligands. nih.gov Similarly, thiourea (B124793) has been demonstrated to displace both ligands, forming new complexes. nih.gov The replacement of the thiosugar with pseudohalide groups like cyanide, thiocyanate, or azide (B81097) has also been investigated. nih.gov
Stereochemical Considerations in the Synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)- and its Derivatives
The stereochemistry of the glucopyranose ring is a critical aspect of the synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)- and its derivatives. The anomeric configuration of the thioglucose ligand is of particular importance. The established synthetic routes typically result in the β-anomer, which is achieved through an SN2 reaction at the anomeric center of the α-glycosyl halide precursor. nih.gov
In the broader context of gold-catalyzed reactions, stereoselective synthesis is an area of active research. nih.govnih.gov For instance, gold(I) catalysts have been used for the direct and α-stereoselective synthesis of deoxyglycosides from glycals. nih.gov While not directly applied to the synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)-, these methods highlight the potential for controlling stereochemistry in gold-mediated glycosylation reactions.
The synthesis of derivatives with different sugar moieties, such as galactose or mannose, also requires careful control of stereochemistry to ensure the desired anomer is obtained. nih.gov The inherent chirality of the sugar scaffold in Gold, (1-thio-D-glucopyranosato-O2,S1)- and its analogs plays a significant role in their biological interactions, making stereochemical control a key consideration in the design and synthesis of new derivatives.
Interaction with Biological Ligands and Macromolecules
The biological activity of Gold, (1-thio-D-glucopyranosato-O₂,S¹)-, commercially known as Auranofin, is predicated on the reactivity of its gold(I) center. In biological systems, this compound does not remain intact but participates in a series of exchange reactions, allowing the gold ion to interact with various biological targets.
The gold(I) ion in Gold, (1-thio-D-glucopyranosato-O₂,S¹)- is initially coordinated to a thiosugar (thioglucose) and a phosphine ligand. However, the gold-sulfur and gold-phosphine bonds are susceptible to displacement by biological nucleophiles, particularly thiols and selenols. This process, known as ligand exchange, is a fundamental aspect of its mechanism of action. nih.govbohrium.com The dynamic coordination sphere of the Au(I) species facilitates these exchanges, allowing it to form new complexes within the biological milieu. nih.gov
In the physiological environment, endogenous thiols such as glutathione (B108866) (GSH) and cysteine residues in proteins are present in high concentrations. These molecules can readily displace the original ligands, leading to the formation of new gold-thiolate complexes. This reactivity is driven by the high affinity of the soft gold(I) cation for soft sulfur and selenium donors. The ligand exchange process is not random; it is influenced by factors such as the concentration and accessibility of biological thiols and the stability of the resulting gold complexes. This targeted exchange allows the gold ion to be shuttled to various cellular compartments and protein targets. bohrium.comrsc.orgresearchgate.net
Following ligand exchange reactions, the gold(I) ion can bind to a wide array of proteins. These interactions can be either non-specific, involving binding to various accessible sites, or highly specific, targeting particular amino acid residues within the active sites of enzymes. The primary targets for gold(I) binding on proteins are the thiol and selenol groups of cysteine and selenocysteine (B57510) residues, respectively.
Cysteine and selenocysteine are critical amino acids in many proteins, particularly enzymes involved in redox regulation. mdpi.com Their side chains contain highly reactive sulfhydryl (-SH) and selenohydryl (-SeH) groups, which are potent nucleophiles and have a very strong affinity for gold(I). mdpi.com The interaction between gold(I) and these residues is a key feature of its biochemical mechanism.
Gold compounds show a particularly avid affinity for selenols, the active moiety in selenocysteine residues. nih.gov This high affinity explains the potent inhibitory effect of gold complexes on selenoenzymes. nih.gov The covalent modification of these residues can lead to irreversible inhibition of enzyme function. For instance, the selenocysteine residue in the active site of Thioredoxin Reductase is a well-established target for gold(I) compounds. nih.gov This targeted interaction underscores the specific nature of gold's inhibitory action on certain cellular pathways.
The binding of gold(I) to cysteine and selenocysteine residues is the primary mechanism by which it inhibits or modulates the activity of various enzymes. By covalently modifying these critical residues, especially within an enzyme's active site, the gold complex can disrupt the protein's catalytic function. This inhibitory action is central to the compound's therapeutic and toxicological effects. Two of the most significant enzymatic targets are Thioredoxin Reductase (TrxR) and Glutathione Peroxidase (GPx), both of which are crucial components of the cell's antioxidant defense system. nih.govmdpi.com
Thioredoxin reductase (TrxR) is a key selenoenzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance, antioxidant defense, and cell growth. mdpi.com Gold, (1-thio-D-glucopyranosato-O₂,S¹)- is a potent inhibitor of TrxR. nih.govrsc.org The mechanism of inhibition involves the gold(I) ion targeting and covalently binding to the active site selenocysteine residue of the enzyme. nih.gov This irreversible modification inactivates the enzyme, disrupting the entire thioredoxin system and leading to an accumulation of oxidized thioredoxin.
The inhibition of TrxR disrupts cellular redox homeostasis, increases intracellular levels of reactive oxygen species (ROS), and can trigger downstream signaling pathways leading to cell death (apoptosis). psu.edu This makes TrxR a significant molecular target for the anticancer activity of gold compounds. nih.govrsc.orgnih.gov
| Feature | Description | Reference |
|---|---|---|
| Target Enzyme | Thioredoxin Reductase (TrxR), a selenocysteine-dependent enzyme. | mdpi.com |
| Mechanism | Covalent modification of the active site selenocysteine residue by the gold(I) ion. | nih.gov |
| Nature of Inhibition | Generally considered irreversible. | nih.gov |
| Cellular Consequence | Disruption of the thioredoxin system, increased oxidative stress, and induction of apoptosis. | psu.edu |
Glutathione peroxidase (GPx) is another family of selenoenzymes that are critical for cellular protection against oxidative damage. mdpi.com These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing substrate. mdpi.com Similar to TrxR, the catalytic activity of GPx relies on a selenocysteine residue in its active site.
| Feature | Description | Reference |
|---|---|---|
| Target Enzyme | Glutathione Peroxidase (GPx), a selenium-dependent enzyme. | nih.gov |
| Mechanism | Binding of the gold(I) ion to the selenohydryl active site. | nih.govnih.gov |
| Nature of Inhibition | Inhibition can be reversed under certain assay conditions. | nih.gov |
| Cellular Consequence | Reduced ability to detoxify hydrogen peroxide and organic peroxides, contributing to oxidative stress. | mdpi.com |
Binding to Proteins: Specific and Non-specific Interactions
Interaction with Enzymes and Enzymatic Inhibition/Modulation
Adenylyl Cyclase Modulation
Gold compounds, including aurothioglucose and the related gold sodium thiomalate, have been shown to inhibit the activity of adenylyl cyclase. nih.gov Studies conducted on human total lymphocyte membranes, as well as membranes from T and B lymphocyte subsets, demonstrated that these gold compounds inhibit both basal and forskolin-activated adenylyl cyclase. nih.gov This inhibitory effect is dependent on the presence of both the aurous cation (Gold(I)) and the sulfhydryl ligands, suggesting a cooperative mechanism. nih.gov The regulation of lymphocyte adenylyl cyclase is considered a potential mode of action for these compounds. nih.gov Inhibition of this enzyme could theoretically limit various pro-inflammatory actions, such as mast cell degranulation, histamine release, and macrophage activation. drugbank.com
Protein Kinase C (PKC) Inhibition
The immunomodulatory effects of gold sodium thiomalate (GSTM), a compound closely related to aurothioglucose, may be linked to its capacity to inhibit Protein Kinase C (PKC) activity. nih.gov Research has shown that GSTM inhibits PKC in a dose-dependent manner. nih.gov This inhibition is not uniform across all PKC subspecies; studies using purified PKC from rat brain indicated that GSTM inhibits type II PKC more effectively than type III PKC. nih.gov Furthermore, the compound was found to inhibit the enzymatic activity of the isolated catalytic fragment of PKC, and this effect could be reversed by the thiol-containing compound 2-mercaptoethanol. nih.gov In Jurkat cells, pretreatment with GSTM markedly inhibited the translocation of PKC from the cytosol to the membrane upon stimulation. nih.gov Unlike GSTM, the oral gold compound auranofin does not cause significant inhibition of PKC at pharmacologically relevant concentrations. nih.gov
| Finding | Observation | Compound | Source |
|---|---|---|---|
| Dose-Dependent Inhibition | Inhibits PKC activity in a dose-dependent manner. | Gold Sodium Thiomalate (GSTM) | nih.gov |
| Isotype Specificity | Inhibits type II PKC more effectively than type III PKC. | Gold Sodium Thiomalate (GSTM) | nih.gov |
| Effect on Translocation | Markedly inhibits phorbol myristate acetate (PMA)-stimulated PKC translocation. | Gold Sodium Thiomalate (GSTM) | nih.gov |
| Comparative Effect | Auranofin showed no significant inhibition of PKC. | Auranofin | nih.gov |
Lysosomal Enzyme Inhibition
Aurothioglucose has been reported to inhibit the activity of lysosomal enzymes within macrophages. patsnap.com These enzymes are responsible for breaking down cellular components and can contribute to inflammatory processes. patsnap.com In vitro studies on the effects of gold compounds on lysosomes isolated from rat kidney cortex have shown complex interactions. Sodium aurothiomalate was found to inhibit the activity of the lysosomal enzyme acid phosphatase at relatively high concentrations. nih.gov However, at the same time, it caused an enhanced release of this enzyme, suggesting a dose-dependent disruptive effect on the lysosomal membrane rather than a stabilizing one. nih.gov In contrast, other research has indicated that neither gold sodium thiomalate nor aurothioglucose were potent inhibitors of lysosomal enzyme release from phagocytizing rat leukocytes, a property exhibited by the oral gold compound auranofin. nih.gov
Hexokinase Inhibition
The inhibition of hexokinase, a key glycolytic enzyme, is a mechanism associated with certain gold compounds. Direct inhibition of hexokinase has been demonstrated for the oral gold agent auranofin. mdpi.com While direct inhibition by aurothioglucose has not been as extensively detailed, its analogs, such as aurothiomalate and auranofin, are known to inhibit other kinases like protein kinase C-iota by binding to critical cysteine residues. mdpi.com Given that hexokinase activity is crucial for the inflammatory phenotype in certain cells, its modulation represents a potential, though less directly substantiated, mechanism of action for thiol-reactive gold compounds like aurothioglucose. mdpi.comnih.gov
Nucleic Acid Interactions: DNA and RNA Binding Studies
Aurothiomalate has been shown to modulate gene expression by interfering with the interaction between transcription factors and DNA. nih.govnih.gov This action is hypothesized to be a key mode of its therapeutic effect. nih.gov Specifically, aurothiomalate causes a concentration-dependent inhibition of the binding of the progesterone receptor, a transcription factor with a zinc finger motif, to its DNA response element. nih.gov It also markedly inhibits DNA binding by the transcription factor AP-1, with less potent effects observed for AP-2, NF-1, and TFIID. nih.gov Theoretical studies using density functional theory (DFT) have also assessed the interaction between the gold(I) fragment derived from auranofin, [Et3PAu]+, and nucleic acid bases. These calculations indicate that the gold fragment can form highly stable complexes with both DNA and RNA, showing a particular affinity for the purine nucleobases (adenine and guanine). doi.org
| Transcription Factor | Effect of Aurothiomalate | Source |
|---|---|---|
| Progesterone Receptor (PR) | Concentration-dependent inhibition of binding to DNA. | nih.gov |
| AP-1 | Marked inhibition of DNA binding. | nih.gov |
| AP-2 | Less potent inhibition of DNA binding. | nih.gov |
| NF-1 | Less potent inhibition of DNA binding. | nih.gov |
| TFIID | Less potent inhibition of DNA binding. | nih.gov |
Modulation of Cellular Signaling Pathways
Effects on Redox Homeostasis and Oxidative Stress Induction
Gold(I)-containing compounds like aurothioglucose are potent inhibitors of selenocysteine-containing enzymes, which play a critical role in cellular redox homeostasis. researchgate.net In vivo studies have demonstrated that aurothioglucose administration causes significant and prolonged inhibition of the selenoenzyme thioredoxin reductase (TR) in all tissues examined. researchgate.net Because thioredoxin reductase is central to several important antioxidant and cellular redox functions, its inhibition can profoundly affect multiple cellular processes and potentially lead to increased levels of oxidative stress. researchgate.net Interestingly, this direct inhibition of a key antioxidant enzyme does not always translate to a direct induction of reactive oxygen species (ROS). For example, studies on mononuclear cells from synovial tissue found that gold sodium thiomalate (GSTM) did not inhibit the chemiluminescent response associated with the release of ROS, an effect that was observed with auranofin. nih.gov This suggests that aurothioglucose and related compounds act as modulators of the cellular redox system by targeting specific enzymatic components, rather than acting as simple pro-oxidant agents.
| Target/Process | Effect of Aurothioglucose/GSTM | Finding | Source |
|---|---|---|---|
| Thioredoxin Reductase (TR) | Aurothioglucose | Significant and prolonged inhibition of enzyme activity in vivo. | researchgate.net |
| Glutathione Peroxidase (GPX1) | Aurothioglucose | No inhibition of enzyme activity observed in vivo. | researchgate.net |
| Reactive Oxygen Species (ROS) Release | Gold Sodium Thiomalate (GSTM) | Did not inhibit ROS release from stimulated synovial tissue cells. | nih.gov |
Reactive Oxygen Species (ROS) Generation
A primary mechanism of action for gold(I) thiolate compounds like Auranofin is the induction of intracellular oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.netspandidos-publications.com This pro-oxidative effect is a consequence of its potent inhibition of key antioxidant enzymes, most notably thioredoxin reductase (TrxR). nih.govmdpi.comoncotarget.com TrxR is a critical component of the thioredoxin system, which maintains cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov
By inhibiting TrxR, Auranofin disrupts the cell's ability to counteract oxidative damage, leading to an accumulation of ROS. mdpi.comoncotarget.com This increase in ROS has been observed in a dose-dependent manner in various cancer cell lines, including breast, lung, and ovarian cancer. mdpi.comoncotarget.comnih.gov The overproduction of ROS triggers downstream events, including DNA damage and the activation of cell death pathways. nih.govoncotarget.com The significance of ROS in mediating the cytotoxic effects of Auranofin is underscored by experiments where the ROS-scavenging antioxidant, N-acetyl-L-cysteine (NAC), was able to abrogate Auranofin-induced cell death, caspase activation, and DNA damage. nih.govnih.gov
Table 1: Research Findings on ROS Generation by Auranofin
| Cell Line(s) | Key Finding | Primary Mechanism | Reference(s) |
|---|---|---|---|
| Triple-Negative Breast Cancer | Auranofin induces ROS generation. | Inhibition of Thioredoxin Reductase (TrxR). | mdpi.com |
| HeLa (Cervical Cancer) | Increased intracellular O2•- levels following treatment. | Induction of oxidative stress. | nih.gov |
| HGSOC (Ovarian Cancer) | Triggers accumulation of ROS, leading to DNA damage and apoptosis. | Inhibition of TrxR activity. | nih.gov |
| 4T1, EMT6 (Murine Tumor Cells) | Dose-dependent ROS production; effect counteracted by NAC. | TrxR inactivation leading to oxidative stress. | oncotarget.com |
| Hep3B (Hepatocellular Carcinoma) | Significantly increased ROS production, which mediates apoptosis. | ROS acts as an upstream signaling molecule for apoptosis. | researchgate.net |
| HT 1376, BFTC 909 (Urothelial Carcinoma) | Exhibits cytotoxicity by increasing ROS levels. | Induction of ROS production. | spandidos-publications.com |
Glutathione (GSH) System Modulation
The compound is known to inhibit glutathione reductase, an enzyme essential for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). patsnap.com By disrupting both the thioredoxin and glutathione systems, Auranofin creates a profound redox imbalance that cancer cells are particularly vulnerable to. nih.gov In fact, some cancer cells attempt to compensate for TrxR inhibition by upregulating the GSH system. nih.gov This has led to therapeutic strategies combining Auranofin with GSH synthesis inhibitors, such as L-buthionine-sulfoximine (L-BSO), which results in synergistic cytotoxicity in cancer cells. nih.govnih.gov
Influence on Inflammatory Signaling Cascades (e.g., NF-κB)
Gold compounds exert significant anti-inflammatory effects, a property linked to their ability to inhibit key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) cascade. patsnap.comnih.gov NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation, immune response, and cell survival. patsnap.com
Auranofin has been shown to inhibit the activation of NF-κB through multiple mechanisms. patsnap.comresearchgate.net It can prevent post-translational modifications of NF-κB effector proteins and their recruitment into activating complexes. nih.gov Research also suggests that Auranofin can downregulate the NF-κB signaling pathway by interacting with Toll-like receptor 4 (TLR4) and inhibiting NADPH oxidase 4 (NOX4). nih.gov The inhibition of the thioredoxin system by Auranofin also contributes to the suppression of NF-κB, as thioredoxin is known to promote NF-κB transactivation. researchgate.netmdpi.com The related compound Aurothioglucose has also been found to inhibit the binding of NF-κB to DNA in vitro. medchemexpress.com This multifaceted inhibition of NF-κB signaling underlies the anti-inflammatory properties of these gold compounds. researchgate.netmdpi.com
Apoptosis and Necrosis Pathway Modulation in Cellular Models
The potent induction of oxidative stress and disruption of cellular homeostasis by Auranofin culminates in the activation of programmed cell death pathways, including both apoptosis and necrosis. nih.govnih.govspandidos-publications.com In numerous cancer cell models, such as lung and cervical cancer, Auranofin induces cell death in a dose-dependent manner. nih.govspandidos-publications.com
The apoptotic process triggered by Auranofin is often caspase-dependent and involves both the extrinsic and intrinsic pathways. spandidos-publications.comproquest.com Key molecular events observed include the loss of mitochondrial membrane potential (MMP), the upregulation of the pro-apoptotic protein BAX, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent cleavage and activation of caspases-9, -8, and -3, as well as the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.govspandidos-publications.comproquest.com The use of pan-caspase inhibitors can prevent this form of cell death, confirming the central role of caspases. nih.govnih.gov At higher concentrations, Auranofin can also trigger necrosis, as measured by the release of lactate dehydrogenase (LDH). nih.govproquest.com This induction of both apoptotic and necrotic cell death is a direct consequence of the ROS generation and GSH depletion caused by the compound. nih.govspandidos-publications.com
Table 2: Effects of Auranofin on Apoptosis and Necrosis Pathways
| Cell Line(s) | Observed Effect | Molecular Markers | Reference(s) |
|---|---|---|---|
| HeLa (Cervical Cancer) | Induction of both apoptosis and necrosis. | PARP cleavage, loss of MMP, caspase activation. | nih.govspandidos-publications.com |
| Calu-6, A549 (Lung Cancer) | Induction of necrosis and caspase-dependent apoptosis. | LDH release, loss of MMP, cleavage of caspases-3, -8, -9, PARP cleavage, high BAX/Bcl-2 ratio. | nih.govproquest.com |
| ADA, CON (Mesothelioma) | Induction of caspase-independent apoptosis and necrosis. | - | researchgate.net |
| HGSOC (Ovarian Cancer) | Induction of apoptosis. | Caspase-3/7 activation, PARP cleavage. | nih.gov |
Autophagy Pathway Modulation
Beyond apoptosis and necrosis, Auranofin has also been found to modulate autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death depending on the context. In colorectal cancer (CRC) cells, Auranofin has been shown to induce autophagy. researchgate.netnih.gov This induction occurs through a mechanism dependent on the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and autophagy. researchgate.netnih.gov
The promotion of mTOR-dependent autophagy, in conjunction with the inhibition of the epithelial-mesenchymal transition (EMT), contributes to the suppression of CRC cell proliferation, migration, and invasion. researchgate.netnih.gov Electron microscopy has confirmed the formation of autophagosomes in CRC cells following treatment with Auranofin. nih.gov Similarly, in multiple myeloma cells, Auranofin treatment leads to the induction of both caspase-dependent apoptosis and autophagy, suggesting a complex interplay between these pathways in determining the ultimate fate of the cell. researchgate.net
Structure Activity Relationship Sar Studies of Gold, 1 Thio D Glucopyranosato O2,s1 and Analogs
Importance of the Gold Oxidation State and Coordination Geometry in Biological Activity
The biological activity of gold complexes is profoundly influenced by the oxidation state of the gold atom and its coordination geometry. Gold can typically be found in +1 and +3 oxidation states in biological contexts. mdpi.com
Gold(I) Oxidation State: Auranofin contains gold in the +1 oxidation state. wikipedia.orgresearchgate.net In the reducing environment within cells, the Au(I) state is predominant. mdpi.com The Au(I) cation is widely considered the biologically active component, capable of forming strong covalent bonds with sulfhydryl and selenohydryl groups in proteins, particularly with exposed cysteine and selenocysteine (B57510) residues. rsc.orgnih.gov This interaction is central to its mechanism of action, which often involves the inhibition of key enzymes like thioredoxin reductase (TrxR). nih.govrsc.orgtandfonline.com Au(I) complexes, such as Auranofin, typically adopt a linear, two-coordinate geometry. oaepublish.comnih.govmdpi.com This linear structure facilitates the displacement of its ligands by nucleophilic residues on target proteins. nih.gov
Gold(III) Oxidation State: In contrast, gold(III) complexes have also been extensively studied as potential therapeutic agents, partly due to their square-planar geometry, which is analogous to the platinum-based chemotherapy drug, cisplatin. nih.govresearchgate.net Au(III) complexes are generally more prone to reduction to Au(I) or Au(0) under physiological conditions. nih.gov This reduction can release the Au(I) ion, which can then interact with biological targets like TrxR. nih.govchinesechemsoc.org The stability of Au(III) complexes is a critical factor; cyclometalation, which involves the formation of a metal-carbon σ bond, can enhance their redox stability. nih.gov
The table below summarizes the key characteristics of Au(I) and Au(III) complexes in a biological context.
| Feature | Gold(I) Complexes (e.g., Auranofin) | Gold(III) Complexes |
| Oxidation State | +1 | +3 |
| Typical Geometry | Linear, 2-coordinate oaepublish.comnih.govmdpi.com | Square-planar, 4-coordinate nih.govresearchgate.net |
| Biological Fate | Predominant in reducing cellular environments mdpi.com | Prone to reduction to Au(I) or Au(0) nih.gov |
| Primary Interaction | Covalent bonding with thiols (cysteine) and selenols (selenocysteine) rsc.orgnih.gov | Can act as a prodrug, releasing Au(I) upon reduction nih.govchinesechemsoc.org |
| Example | Gold, (1-thio-D-glucopyranosato-O2,S1)- | Various square-planar complexes being investigated for anticancer activity nih.gov |
Role of the Thioglucose Ligand in Molecular Recognition and Biological Targeting
The primary role attributed to the 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato (thioglucose tetraacetate or TGTA) ligand is to facilitate the delivery of the biologically active [(Et₃P)Au]⁺ cation to its cellular targets. rsc.org However, SAR studies have revealed that the thiol ligand is very important and its structure can modulate the activities of the Au(I) complexes. nih.govacs.org For instance, research has shown that supplementing Auranofin with its own thiol ligand, TGTA, can significantly restore its anticancer activities, which are often attenuated by the formation of albumin-gold adducts in serum. researchgate.net
Impact of Ligand Modifications on Compound Activity and Selectivity
Systematic modifications of the ligands coordinated to the gold(I) center in Gold, (1-thio-D-glucopyranosato-O2,S1)- have been a fruitful strategy for tuning its biological activity, selectivity, and pharmacological properties. Researchers have explored alterations to both the thiolate and the phosphine (B1218219) ligands to develop analogs with improved therapeutic profiles. nih.govacs.orgnih.gov
Modifications of the Thiol Ligand: Replacing the thioglucose tetraacetate ligand has been a common approach. oaepublish.comnih.govmdpi.com Studies have shown that the nature of the thiol ligand is important for the compound's activity. nih.govnih.gov For example, substituting the sulfur atom with selenium to create "selenoauranofin" has been investigated. nih.govnih.gov Other modifications include replacing the thiosugar with simpler halides (Cl⁻, Br⁻, I⁻) or more complex, biologically active molecules. oaepublish.comnih.govmdpi.com In a study synthesizing 40 Auranofin analogs, variations in the thiol ligand structure were found to modulate the antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.govacs.org
Modifications of the Phosphine Ligand: The triethylphosphine (B1216732) (PEt₃) moiety is considered critically important for the cytotoxic potency of the molecule. nih.gov However, altering its structure has led to analogs with enhanced properties. Replacing triethylphosphine with trimethylphosphine (B1194731) (PMe₃), for instance, yielded the highest activities against Gram-negative bacteria. nih.govacs.org Another study involved replacing the triethylphosphine group with a more polar, oxygen-rich trimethylphosphite ester [P(OMe)₃]. nih.govnih.govresearchgate.net This change resulted in compounds with significantly lower LogP values (indicating increased water solubility) while maintaining potent cytotoxic effects against ovarian cancer cell lines, comparable to Auranofin. nih.govmdpi.com
The following table presents data on Auranofin analogs with modified phosphine ligands and their cytotoxic activity against ovarian cancer cell lines.
| Compound | Phosphine Ligand | Thiol/Halide Ligand | IC₅₀ (μM) on A2780 cells | IC₅₀ (μM) on A2780R cells (cisplatin-resistant) |
| Auranofin | P(Et)₃ | Thioglucose tetraacetate | ~1-10 | ~1-10 |
| AuP(OCH₃)₃Cl | P(OCH₃)₃ | Cl⁻ | ~1-10 | ~1-10 |
| AuP(OCH₃)₃Br | P(OCH₃)₃ | Br⁻ | ~1-10 | ~1-10 |
| AuP(OCH₃)₃I | P(OCH₃)₃ | I⁻ | ~1-10 | ~1-10 |
| AuP(OCH₃)₃SAtg | P(OCH₃)₃ | Thioglucose tetraacetate | ~1-10 | ~1-10 |
Data synthesized from information presented in reference nih.gov. The reference indicates IC₅₀ values for all tested compounds were found to be between 1 μM and 10 μM.
These studies demonstrate that even subtle changes to the ligand sphere can significantly impact the compound's physicochemical properties and biological activity, offering a pathway to optimize these gold-based drugs for specific therapeutic applications. nih.govnih.gov
Design and Synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)- Derivatives for Enhanced Activity or Specificity
The design and synthesis of new derivatives of Gold, (1-thio-D-glucopyranosato-O2,S1)- are driven by the goal of improving upon its therapeutic properties, such as enhancing potency, overcoming drug resistance, expanding the spectrum of activity, and reducing toxicity. tandfonline.commedtour.help The synthesis of many of these analogs is often straightforward, frequently starting from commercially available precursors like (Triethylphosphine)gold(I) chloride (Et₃PAuCl). oaepublish.com
One major area of focus has been the development of analogs with potent antimicrobial activity, particularly against Gram-negative bacteria, which are typically resistant to Auranofin. nih.govnih.gov By systematically varying the thiol and phosphine ligands, researchers have synthesized analogs with up to 65-fold higher bactericidal activity than the parent compound, rendering them effective against ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria). nih.govacs.orgnih.govresearchgate.net
In the realm of cancer therapy, derivatives have been designed to overcome resistance to existing drugs like cisplatin. nih.gov For instance, gold(I) complexes with phosphite (B83602) ligands were shown to be effective against cisplatin-resistant ovarian cancer cells. nih.govresearchgate.net Another innovative approach involves the design of gold nanoclusters that mimic the structural motif of Auranofin. chemrxiv.org These nanoclusters have shown activity against both Gram-negative and Gram-positive bacteria and exhibit lower toxicity against human cells compared to Auranofin. chemrxiv.org They appear to overcome the bacterial outer membrane barrier that hinders Auranofin's effectiveness against Gram-negative species. chemrxiv.org
The overarching strategy is to use the Auranofin scaffold as a template and apply principles of medicinal chemistry to create new chemical entities with superior pharmacological profiles. mdpi.comnih.gov This includes modifying ligands to alter lipophilicity, stability, and reactivity to achieve more targeted and effective therapeutic agents. nih.govacs.org
Preclinical Investigational Models and Efficacy Studies of Gold, 1 Thio D Glucopyranosato O2,s1
In Vitro Cell Culture Models
In vitro studies using cell cultures are fundamental in assessing the direct cellular and molecular effects of Gold, (1-thio-D-glucopyranosato-O2,S1)-. These models allow for controlled investigation of the compound's impact on specific cell types and disease-relevant pathways.
The cytotoxic and modulatory effects of Gold, (1-thio-D-glucopyranosato-O2,S1)- have been documented across a diverse panel of cell lines.
Cancer Cells: The compound demonstrates significant anticancer activity in numerous cancer cell lines. In non-small cell lung cancer (NSCLC) cell lines, it induces robust cell death and apoptosis cell.com. Studies on triple-negative breast cancer (TNBC) cells show that it inhibits proliferation and colony formation nih.gov. It also exhibits cytotoxic effects against urothelial carcinoma cells, high-grade serous ovarian cancer cells, and colorectal cancer cell lines nih.govunipd.itresearchgate.net. The mechanism often involves the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death nih.govbioengineer.orgcell.com. For example, in lung cancer cells, the compound's efficacy is linked to increased intracellular ROS and depletion of glutathione (B108866) (GSH) levels cell.com.
Immune Cells: As an immunomodulatory agent, Gold, (1-thio-D-glucopyranosato-O2,S1)- has been shown to affect various immune cells. It can inhibit the overproduction of pro-inflammatory cytokines, such as IL-6 and IL-8, in macrophages and monocytes by targeting the NF-κB signaling pathway nih.gov. Studies on peripheral blood monocytes from rheumatoid arthritis patients revealed lower basal and lipopolysaccharide-stimulated IL-6 production after treatment nih.gov.
Fibroblasts: Research involving human pulmonary fibroblasts (HPF) and lung fibroblasts (MRC-5) has been conducted to understand the compound's effects on non-cancerous cells. In MRC-5 lung fibroblasts, the compound showed an affinity for binding to proteins nih.govfrontiersin.org. It also inhibited the growth of normal HPF lung cells, indicating that its cytotoxic effects are not entirely specific to cancer cells cell.com.
The therapeutic potential of Gold, (1-thio-D-glucopyranosato-O2,S1)- is further explored in cellular models that mimic specific disease states.
Inflammation Models: The compound's anti-inflammatory properties are well-documented in vitro. It effectively inhibits inflammatory processes and modulates the human immune system researchgate.net. In macrophage cell models, it suppresses the expression of pro-inflammatory cytokines and cyclooxygenase, as well as the production of prostaglandin (B15479496) E2 nih.gov. Furthermore, it has been shown to inhibit the NF-κB pathway in response to stimulation by inflammatory cytokines like TNF-α and IL-1 nih.gov.
HIV Replication: Gold, (1-thio-D-glucopyranosato-O2,S1)- has demonstrated potential as an anti-HIV agent. In vitro studies show it can inhibit the replication of human immunodeficiency virus type 1 (HIV-1) researchgate.net. It is believed to exert a selective effect against memory T-cells, which are major cellular reservoirs for HIV, by exploiting their baseline oxidative status mdpi.com.
Proliferation Assays: Proliferation assays are standard for assessing the anticancer activity of this compound. Dose-dependent inhibition of cell viability has been consistently observed across a wide range of cancer cell lines, including lung, breast, ovarian, and urothelial cancers cell.comnih.govnih.govnih.gov. The half-maximal inhibitory concentration (IC50) varies depending on the cell line. For instance, in a panel of 10 NSCLC cell lines, IC50 values were determined through cell viability assays cell.comnih.gov. These assays confirm that the compound can trigger cytotoxic effects and induce cell cycle arrest at different phases depending on the cell type nih.gov.
Table 1: In Vitro Efficacy of Gold, (1-thio-D-glucopyranosato-O2,S1)- in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line Category | Specific Cell Line | Key In Vitro Effect | Finding |
|---|---|---|---|
| Lung Cancer | Calu-3, HCC366 | Apoptosis | Induced robust cell death after 24-48 hours of treatment cell.com. |
| Lung Cancer | A549, Calu-6 | ROS Production | Significantly increased intracellular ROS levels, leading to cell death cell.com. |
| Breast Cancer | SUM159PT, MDA-MB-231 | Proliferation/Colony Formation | Inhibited cell proliferation and colony-forming capacity nih.gov. |
| Urothelial Carcinoma | HT 1376, BFTC 909 | Cell Cycle Arrest | Induced G0/G1 arrest in HT 1376 cells and S phase arrest in BFTC 909 cells nih.gov. |
| Ovarian Cancer | PEO1, PEO4 | ROS Production | Triggered a significant increase in ROS-positive cells researchgate.net. |
In Vivo Animal Models
In vivo studies in animal models are critical for evaluating the systemic effects, pharmacodynamics, and efficacy of Gold, (1-thio-D-glucopyranosato-O2,S1)- in a complex biological environment.
Pharmacodynamic studies in animals have revealed that Gold, (1-thio-D-glucopyranosato-O2,S1)- is more effective than parenteral gold compounds like gold sodium thiomalate in suppressing inflammation and stimulating cell-mediated immunity nih.gov. It has been shown to inhibit the cellular release of lysosomal enzymes and reduce antibody production in rats with adjuvant-induced arthritis nih.gov. In mouse models of obesity, the compound's pharmacodynamic effects include improved insulin sensitivity, normalization of hyperinsulinemia, and a reduction in serum dipeptidyl-peptidase-4, an inflammatory protein nih.gov. These effects are linked to the compound's accumulation in white adipose tissue, where it depletes inflammatory responses cell.comnih.govresearchgate.netnih.gov.
The therapeutic efficacy of Gold, (1-thio-D-glucopyranosato-O2,S1)- has been validated in several animal models of disease.
Experimental Arthritis: As an anti-rheumatic agent, its efficacy has been confirmed in models of experimental arthritis. In adjuvant arthritic rats, it was shown to suppress inflammation and antibody production nih.gov. Its mechanism involves managing the autoimmune response by inhibiting immune cell infiltration at the site of inflammation nih.gov.
Cancer Models: The compound has potent single-agent activity in various in vivo cancer models. In a xenograft model using NSCLC (Calu3) cells, treatment resulted in significant tumor growth suppression cell.com. Similarly, in a human lymphoma xenograft model (JeKo-1), it showed a significant therapeutic effect nih.gov.
Infectious Disease Models: The compound has shown efficacy in various infectious disease models. In a mouse model of Clostridioides difficile infection (CDI), it significantly protected mice against the infection and prevented recurrence nih.gov. It has also been effective in animal models for parasitic infections, including those caused by Entamoeba histolytica, Leishmania donovani, and Giardia lamblia mdpi.com. In infected BALB/c mice, it led to a marked reduction in parasite load in the spleen and liver bioengineer.org.
Pharmacokinetic studies have been conducted in several animal species to understand the absorption, distribution, metabolism, and excretion of gold following administration of Gold, (1-thio-D-glucopyranosato-O2,S1)-.
Absorption and Bioavailability: Following oral administration, the absorption of gold from the compound is estimated to be between 17-23% in rats and 15-38% in dogs nih.gov.
Distribution: Once absorbed, gold is highly bound to blood cells and plasma proteins nih.gov. Tissue distribution analysis in rats showed that the highest concentrations of gold were found in the kidneys nih.gov. In diet-induced obese mice, mass spectrometry revealed that the compound preferentially accumulates in epididymal and inguinal white adipose tissue compared to other tissues cell.com.
Metabolism and Excretion: The compound is rapidly metabolized, and the intact molecule is not typically detected in the blood nih.gov. The primary routes of excretion for the absorbed gold are through feces (81-84%) and urine (10-16%) in both rats and dogs nih.gov. The terminal half-life of gold in rat blood and plasma is 1.2-1.8 days, while in dogs, it is significantly longer at 19.5 days nih.gov.
Table 2: Bioavailability and Distribution of Gold, (1-thio-D-glucopyranosato-O2,S1)- in Animal Models This table is interactive. You can sort and filter the data.
| Animal Model | Parameter | Finding |
|---|---|---|
| Rat | Oral Absorption | 17-23% of gold is absorbed nih.gov. |
| Dog | Oral Absorption | 15-38% of gold is absorbed nih.gov. |
| Rat, Dog | Excretion Route | Primarily via feces (81-84%), with a smaller portion in urine (10-16%) nih.gov. |
| Rat | Tissue Distribution | Highest gold concentration found in the kidneys nih.gov. |
| Obese Mouse | Tissue Distribution | Preferential accumulation in epididymal and inguinal white adipose tissue cell.com. |
| Rat | Terminal Half-Life | 1.2-1.8 days in blood and plasma nih.gov. |
| Dog | Terminal Half-Life | 19.5 days in blood nih.gov. |
Ex Vivo Tissue Analysis and Organ-Specific Effects in Research Models
Ex vivo studies utilizing tissue and cell samples from preclinical models have been instrumental in elucidating the organ-specific effects of Gold, (1-thio-D-glucopyranosato-O2,S1)-, commercially known as Auranofin. These investigations provide a crucial link between in vitro findings and in vivo outcomes by examining the compound's activity in a more complex, physiologically relevant environment.
Effects on Synovial Tissue
In models related to rheumatoid arthritis, ex vivo analysis of synovial tissue has been a key area of investigation. Mononuclear cells isolated from the synovial tissue of patients with rheumatoid arthritis were used to study the effects of the compound. When these cells were stimulated, they produced a chemiluminescent response, indicating the generation of reactive oxygen species (ROS). Treatment with Gold, (1-thio-D-glucopyranosato-O2,S1)- was found to inhibit this response, suggesting a direct modulatory effect on inflammatory processes within the synovium. nih.gov This contrasts with gold sodium thiomalate, which did not show the same inhibitory effect. nih.gov Further research has indicated that the compound can inhibit bone degradation induced by factors released from rheumatoid synovial tissue in organ culture. osti.gov
Table 1: Effect of Gold, (1-thio-D-glucopyranosato-O2,S1)- on Stimulated Synovial Tissue Cells
| Cell Source | Stimulant | Measured Response | Effect of Gold, (1-thio-D-glucopyranosato-O2,S1)- |
|---|---|---|---|
| Rheumatoid Arthritis Synovial Tissue | Opsonized Zymosan | Reactive Oxygen Species (ROS) Generation | Inhibition |
Impact on Adipose Tissue and Metabolic Parameters
Preclinical studies in obese mouse models have revealed significant organ-specific effects on adipose tissue. Due to its hydrophobic nature, Gold, (1-thio-D-glucopyranosato-O2,S1)- selectively accumulates in the lipid-rich environment of white adipose tissue (WAT). cell.com Ex vivo analysis of the stromal vascular fraction from epididymal WAT (eWAT) demonstrated a significant reduction in the total number of F4/80+ macrophages. cell.com Further characterization showed a broad depletion across macrophage populations, rather than targeting specific subsets. cell.com
Reverse-phase protein array analysis of eWAT samples pinpointed robust impacts on key inflammatory signaling pathways. Specifically, the compound led to a depletion of proteins involved in NF-κB and JAK-STAT signaling. cell.com These molecular changes are associated with enhanced insulin sensitivity, primarily through greater glucose uptake in eWAT. cell.com
Table 2: Organ-Specific Effects on Adipose Tissue in Obese Mouse Models
| Tissue Analyzed | Finding | Associated Pathway/Mechanism |
|---|---|---|
| Epididymal White Adipose Tissue (eWAT) | Reduction in total macrophages (F4/80+) | General macrophage depletion |
| Epididymal White Adipose Tissue (eWAT) | Depletion of inflammatory pathway proteins | Inhibition of NF-κB and JAK-STAT signaling |
| Epididymal White Adipose Tissue (eWAT) | Enhanced glucose disposal | Increased insulin sensitivity |
Activity in Hematological Malignancy Models
Ex vivo analyses have been critical in evaluating the preclinical activity of Gold, (1-thio-D-glucopyranosato-O2,S1)- against various hematological cancers. In studies using primary cells from patients with chronic lymphocytic leukemia (CLL), the compound induced a dose-dependent loss of viability. aacrjournals.org It was shown to be equally effective against CLL cells with both unmutated and mutated IGHV genes. aacrjournals.org Interestingly, a significantly greater loss of cell viability was observed in ZAP70+ versus ZAP70- CLL cells. aacrjournals.org Co-culture experiments, designed to mimic the protective tumor microenvironment, showed that while stromal cells could attenuate the compound's lethal effects, they did not completely abrogate them. aacrjournals.org
In models of classical Hodgkin lymphoma (cHL), the compound was found to inhibit the proliferation and clonogenic growth of multiple cHL-derived cell lines. nih.gov It also demonstrated the ability to counteract survival signals from the microenvironment, which are dependent on inflammatory cells, collagen, and other signaling molecules. nih.gov
Table 3: Ex Vivo Efficacy in Chronic Lymphocytic Leukemia (CLL) Cells
| Cell Subtype | Effect of Gold, (1-thio-D-glucopyranosato-O2,S1)- |
|---|---|
| Unmutated IGHV CLL | Loss of Viability |
| Mutated IGHV CLL | Loss of Viability |
| ZAP70+ CLL | Significant Loss of Viability |
| ZAP70- CLL | Loss of Viability |
Effects on the Central Nervous System and Peripheral Immune Cells
In a mouse model of relapsing-remitting experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, ex vivo analysis of peripheral immune cells and central nervous system (CNS) tissue revealed significant immunomodulatory effects. The study found increased levels of oxidative stress markers in peripheral immune cells and the CNS of EAE mice, which were considerably attenuated by treatment with Gold, (1-thio-D-glucopyranosato-O2,S1)-. nih.gov The compound was shown to reduce thioredoxin reductase (TrxR) activity, leading to the activation of Nrf2 signaling in both peripheral immune cells and the CNS. nih.gov This activation resulted in the upregulation of antioxidant enzymes and the downregulation of oxidative and pro-inflammatory mediators. nih.gov
Table 4: Effects on Immune Cells and CNS in an EAE Mouse Model
| Tissue/Cell Type | Molecular Effect | Outcome |
|---|---|---|
| Peripheral Myeloid Immune Cells | Reduction in iNOS+ and nitrotyrosine+ cells | Attenuation of Oxidative Stress |
| Peripheral Myeloid Immune Cells | Reduction in IL-6+ cells | Downregulation of Pro-inflammatory Mediators |
| Central Nervous System (CNS) | Reduced TrxR activity, increased Nrf2 signaling | Upregulation of Antioxidants |
Organ-Specific Effects in Solid Tumor Models
Ex vivo tissue slice assays using patient-derived xenografts of pancreatic ductal adenocarcinoma have demonstrated the compound's activity. researchgate.net Gold, (1-thio-D-glucopyranosato-O2,S1)- was observed to decrease tissue viability to a greater degree than other tested agents. researchgate.net Furthermore, analysis of tissue culture media from these slices revealed an inhibition of vascular endothelial growth factor (VEGF) secretion, particularly under hypoxic conditions. researchgate.net In models of classical Hodgkin lymphoma, analysis of tumor xenografts showed a significant decrease in microvessel density after treatment, indicating an anti-angiogenic effect. nih.gov
Cellular and Subcellular Pharmacodynamics of Gold, 1 Thio D Glucopyranosato O2,s1
Cellular Uptake Mechanisms
The entry of Auranofin into cells is a multi-faceted process characterized by its dependence on concentration, time, and temperature. researchgate.net A predominant model for its cellular association is a sequential thiol exchange mechanism, where the gold complex interacts with sulfhydryl groups on the cell membrane. drugbank.comnih.gov
The cellular uptake of Auranofin exhibits temperature dependence, which is characteristic of many physiological transport processes. researchgate.netdrugbank.com However, studies have shown that its uptake does not appear to rely on cellular metabolic energy in the form of ATP. Research using metabolic inhibitors such as 2,4-dinitrophenol (B41442) and sodium fluoride (B91410) (NaF) did not inhibit the cellular association of Auranofin. researchgate.net In contrast, the sulfhydryl-alkylating agent N-ethylmaleimide did inhibit its association, underscoring the importance of thiol interactions at the cell surface. researchgate.net This suggests that while the process is temperature-sensitive, it is not an active transport process directly fueled by cellular ATP. drugbank.com The rate-limiting step in this uptake model is proposed to be the initial ligand exchange reaction at the cell membrane, where the tetraacetylthioglucose ligand is displaced by a membrane-associated sulfhydryl group. drugbank.com
While the primary mechanism for Auranofin's entry into the cell is considered to be a sequential thiol exchange at the plasma membrane, some of its downstream effects are linked to endo-lysosomal pathways. drugbank.comnih.gov For instance, Auranofin has been shown to induce the degradation of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR3) through a lysosome-dependent pathway. nih.gov This effect can be blocked by lysosome inhibitors like chloroquine, indicating that once internalized, the pathways influenced by Auranofin can involve vesicular trafficking and lysosomal function. nih.gov Early studies also noted that Auranofin could inhibit the release of lysosomal enzymes from cells. mdpi.com However, direct evidence supporting clathrin-mediated or other forms of endocytosis as the principal mechanism for the initial uptake of the Auranofin molecule itself is not well-established in the scientific literature.
Subcellular Localization Studies
Following cellular uptake, the components of the Auranofin molecule distribute among various subcellular compartments. Studies utilizing radiolabeled Auranofin have demonstrated that the gold (¹⁹⁵Au) and triethylphosphine (B1216732) ([³H]Et₃P) moieties are internalized and distributed within the cell, whereas the tetraacetylthioglucose (TATG) moiety does not appear to become cell-associated. researchgate.net
Once inside the cell, the gold and triethylphosphine components of Auranofin are found in the nuclear, cytosolic, and membrane fractions. researchgate.net In studies on lung cancer cells (A-549) and fibroblasts (MRC-5), a significant portion of the internalized gold was found in the organic fraction, which may contain lipids and poorly water-soluble metabolites, with another substantial portion associated with the protein-containing interphase. researchgate.netnih.gov Further studies have shown that Auranofin treatment can lead to the increased nuclear localization of specific proteins, such as the transcription factors Nrf2 and HSF1, indicating that the compound's influence extends into the nuclear environment and affects transcriptional regulation. nih.gov
| Subcellular Fraction | Associated Auranofin Component(s) | Key Findings | References |
| Cytosol | Gold, Triethylphosphine | Site of interaction with numerous cytosolic proteins, including key enzymes like Thioredoxin Reductase. | researchgate.netresearchgate.net |
| Nucleus | Gold, Triethylphosphine | Affects nuclear processes; leads to increased nuclear localization of transcription factors like Nrf2 and HSF1. | researchgate.netnih.gov |
| Membrane | Gold, Triethylphosphine | Initial interactions occur at the plasma membrane; components are also found associated with organellar membranes. | researchgate.netdrugbank.com |
| Protein Fraction | Gold | Auranofin shows a high affinity for cellular proteins over other macromolecules like DNA or RNA. | researchgate.netnih.gov |
Mitochondria are a key target of Auranofin. The compound is a potent inhibitor of the mitochondrial isoform of thioredoxin reductase (TrxR2), an enzyme crucial for mitochondrial redox balance. researchgate.netmdpi.com Inhibition of TrxR2 disrupts mitochondrial homeostasis, leading to several downstream effects. Auranofin can induce a mitochondrial permeability transition, which is characterized by mitochondrial swelling and the loss of the inner mitochondrial membrane potential (ΔΨm). mdpi.comkcl.ac.uk This transition is dependent on the presence of calcium ions and can be prevented by the inhibitor cyclosporin (B1163) A. mdpi.com
The disruption of mitochondrial function by Auranofin also leads to an increase in the production of reactive oxygen species (ROS), the release of cytochrome C into the cytoplasm, and a reduction in maximal mitochondrial respiration. kcl.ac.uk Furthermore, Auranofin has been reported to directly inhibit complex II of the electron transport chain, further contributing to its effects on cellular energy metabolism.
| Mitochondrial Effect | Description | References |
| Enzyme Inhibition | Potent and specific inhibitor of mitochondrial thioredoxin reductase (TrxR2). Also inhibits Complex II. | researchgate.netmdpi.com |
| Permeability Transition | Induces cyclosporin A-sensitive mitochondrial permeability transition, causing swelling and loss of membrane potential. | mdpi.com |
| Redox Imbalance | Increases production of mitochondrial reactive oxygen species (ROS). | kcl.ac.uk |
| Apoptotic Signaling | Triggers the release of cytochrome C from the mitochondria into the cytosol. | kcl.ac.uk |
| Bioenergetics | Reduces maximal uncoupled respiration, indicating an impairment of the electron transport chain's capacity. |
Intracellular Ligand Exchange and Gold Speciation
The biological activity of Auranofin is intrinsically linked to its chemical reactivity within the cell, particularly its propensity for ligand exchange reactions. researchgate.net Upon entering the cell, Auranofin does not remain intact. It engages in a series of thiol exchange reactions, where its original ligands are displaced by intracellular molecules containing sulfhydryl or selenol groups. nih.gov
Auranofin demonstrates a pronounced affinity for proteins over other biomolecules such as DNA and RNA. researchgate.netnih.gov The gold(I) center preferentially forms adducts with proteins that have reactive cysteine or selenocysteine (B57510) residues in their active sites. researchgate.net This reactivity is central to its mechanism of action, with the selenoenzyme thioredoxin reductase being a prime target. The interaction results in the formation of a (triethylphosphine)gold(I) cation (Et₃PAu⁺), which is a key reactive species that binds to cellular targets. researchgate.net This process of ligand exchange dictates the speciation of gold within the cell, leading to the formation of various gold-protein complexes and modulating the activity of numerous target proteins. researchgate.net
Protein Binding Dynamics in Biological Fluids (e.g., Albumin, Globulins)
The interaction of Gold, (1-thio-D-glucopyranosato-O2,S1)-, commercially known as auranofin, with proteins in biological fluids is a critical determinant of its pharmacokinetic and pharmacodynamic profile. In blood, the gold from auranofin is distributed between erythrocytes and serum proteins, with approximately 60% associating with the protein fraction. nih.govdoi.org This is in contrast to injectable gold compounds, which exhibit around 99% binding to serum proteins. nih.govdoi.org The binding of auranofin to plasma proteins, particularly albumin, is a key factor in its transport and distribution throughout the body.
Albumin Binding
Serum albumin is the primary carrier protein for auranofin in the bloodstream. nih.gov Extensive research, including studies utilizing advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MS), has elucidated the specific nature of this interaction. nih.govdrugbank.com
The binding process is not a simple non-covalent association but rather a complex ligand-exchange reaction. nih.gov In this reaction, the 1-thio-D-glucopyranosato ligand is displaced from the gold(I) center of the auranofin molecule. Subsequently, the remaining (triethylphosphine)gold(I) moiety, [(Et3P)Au]+, forms a covalent bond with the protein. nih.gov
The principal binding site for this gold complex on human serum albumin is the free thiol group (-SH) of the Cysteine-34 (Cys-34) residue. doi.org This high affinity for sulfhydryl groups is a characteristic feature of gold(I) compounds. The reaction results in the formation of a stable albumin-[(S)-Au(PEt3)] adduct. There is also evidence suggesting the potential for auranofin to form S-Au-S bridges between two cysteine residues within a protein. nih.gov
| Kinetic Phase | Parameter | Value |
|---|---|---|
| Fast Phase | Rate Constant (k₁) | 3.4 ± 0.3 x 10⁻² s⁻¹ |
| Slow Phase | Rate Constant (k₂) | 2.3 ± 0.3 x 10⁻³ s⁻¹ |
| Physiological Conditions | Predicted Second-Order Rate Constant | 8 ± 2 x 10² M⁻¹ s⁻¹ |
| Characteristic | Description |
|---|---|
| Primary Binding Protein | Serum Albumin |
| Binding Mechanism | Covalent bond formation via ligand exchange |
| Primary Binding Site | Thiol group of Cysteine-34 (Cys-34) |
| Bound Moiety | (Triethylphosphine)gold(I) |
| Resulting Adduct | Albumin-[(S)-Au(PEt3)] |
Furthermore, studies in animal models of arthritis have shown that treatment with auranofin can significantly enhance depressed plasma albumin concentrations, suggesting a potential modulatory effect on protein synthesis or turnover in inflammatory states.
Globulin Binding
The binding dynamics of auranofin with globulins are less extensively characterized compared to its well-documented interactions with albumin. While albumin is considered the major carrier, interactions with other plasma proteins, including the various classes of globulins (alpha, beta, and gamma), may also occur.
Clinical studies in patients with rheumatoid arthritis have provided some indirect evidence of interaction. Treatment with auranofin has been observed to cause a decrease in the levels of alpha2-globulins. nih.gov This change in the concentration of a specific globulin fraction suggests a pharmacodynamic effect of the drug, although it does not provide detailed information on the direct binding kinetics or affinity. Further research is required to fully elucidate the nature and significance of auranofin's binding to different globulins in biological fluids.
Advanced Analytical and Methodological Approaches in Gold, 1 Thio D Glucopyranosato O2,s1 Research
Spectroscopic Techniques for Characterization and Interaction Studies (e.g., X-ray Absorption Spectroscopy (XAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
Spectroscopic methods are fundamental in detecting the gold atom, allowing for precise quantification and characterization of the compound and its derivatives in complex biological matrices.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting gold at ultra-trace levels (parts per trillion). cd-bioparticles.com In research involving the compound, ICP-MS is frequently coupled with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE) to perform speciation analysis. This approach allows for the separation and quantification of the intact compound from its metabolites or protein adducts. rsc.orgnih.gov Studies have successfully used LC/ICP-MS to analyze the compound and its adducts with endogenous thiols, such as glutathione (B108866) and human serum albumin, providing insights into its ligand exchange reactions in biological systems. rsc.orgresearchgate.net Speciation analysis using ICP-MS has revealed that the compound has a greater affinity for proteins than for nucleic acids like DNA and RNA. nih.govmdpi.com Furthermore, by quantifying gold in cellular fractions, ICP-MS helps determine the compound's distribution and binding preferences within cells. nih.govnih.gov
X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure of the gold atom. Techniques like Extended X-ray Absorption Fine Structure (EXAFS) are particularly valuable for determining the coordination environment of the gold(I) center. In a study of Seleno-auranofin, an analogue of the compound, EXAFS parameters demonstrated a linear P-Au-Se coordination environment, which is analogous to the P-Au-S structure of the parent compound. nih.gov This confirms the structural integrity and coordination geometry of the gold center, which is crucial for its interaction with biological targets. nih.gov
| Technique | Principle | Application in Compound Research | Key Findings |
|---|---|---|---|
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detects and quantifies elements at trace levels based on their mass-to-charge ratio after ionization in a high-temperature plasma. cd-bioparticles.com | Quantification of total gold in cells and tissues; Speciation analysis of the compound and its metabolites when coupled with LC or CE. rsc.orgnih.govnih.gov | Revealed higher affinity for proteins over DNA/RNA; enabled tracking of ligand exchange reactions with thiols like glutathione. rsc.orgnih.gov |
| X-ray Absorption Spectroscopy (XAS) / EXAFS | Measures the absorption of X-rays to probe the local electronic and geometric structure around a specific atom. | Characterization of the gold(I) coordination environment in the compound and its analogues. nih.gov | Confirmed the linear P-Au-S/Se coordination geometry essential for its biological activity. nih.gov |
Crystallographic Studies for Structural Elucidation of Compound-Biomolecule Complexes
X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of the compound when bound to its biological targets at atomic resolution. These studies provide definitive evidence of binding sites and interaction mechanisms, which are critical for understanding its biological effects.
Detailed structural analysis of the compound itself has been conducted, revealing a layered crystal packing arrangement stabilized by weak hydrogen bonds and dispersive interactions. rsc.orgosti.gov More significantly, crystallographic studies have successfully elucidated the structures of the compound in complex with various proteins. For instance, the crystal structure of the compound encapsulated within ferritin nanocages has been solved, identifying the specific gold binding sites within the protein shell. nih.gov
Another study determined the crystal structures of the Pseudomonas aeruginosa virulence factor regulator (Vfr) in complex with the compound and its analogues. nih.gov The results showed that the gold(I) compounds bind to several surface-exposed cysteine residues (Cys20, Cys156, Cys183) without causing significant conformational changes to the protein dimer. nih.gov Similarly, the X-ray structure of trypanothione (B104310) reductase from Leishmania infantum in complex with the compound revealed a dual mechanism of enzyme inhibition. researchgate.net Such structural data provides a precise molecular basis for the compound's inhibitory activity against specific protein targets.
| Biomolecule Target | Crystallographic Resolution | Key Structural Findings | Reference |
|---|---|---|---|
| Ferritin (human H-chain and horse spleen) | 1.17 Å and 1.24 Å | Identified the specific gold binding sites within the ferritin nanocage. The overall protein conformation was not significantly affected by encapsulation. | nih.gov |
| P. aeruginosa Virulence factor regulator (Vfr) | Not specified | Gold(I) from the compound and its analogues binds to multiple surface cysteine residues (Cys20, Cys156, Cys183). | nih.gov |
| L. infantum Trypanothione Reductase | 3.5 Å | Provided a molecular basis for the compound's pronounced inhibition of this key parasitic enzyme. | researchgate.net |
Proteomic and Metabolomic Profiling in Response to Compound Treatment
Proteomic and metabolomic approaches provide a global, unbiased view of the cellular changes that occur following treatment with the compound. These "omics" technologies are powerful for identifying novel drug targets and understanding complex biological responses.
Proteomics research has shown that the compound induces significant changes in the cellular proteome. Using techniques like reverse phase protein array (RPPA) and mass spectrometry-based proteomics, studies have identified numerous proteins whose expression or phosphorylation state is altered by the compound. researchgate.net In lung cancer cells, proteomic analysis revealed that the compound inhibits the phosphorylation of key nodes in the PI3K/AKT/mTOR signaling pathway, including S6, 4EBP1, and AKT. researchgate.net In ovarian cancer cells, redox proteomic strategies have been employed to investigate the compound's effect on protein oxidation. nih.govnih.gov These analyses found altered redox states in hundreds of cysteine residues across the proteome, consistent with the compound's known inhibition of thioredoxin reductase and subsequent induction of oxidative stress. nih.govresearchgate.net
Metabolomics , the large-scale study of small molecules (metabolites), complements proteomics by providing a functional readout of the cellular state. While less extensively reported for this specific compound, metabolomic profiling is a valuable tool for assessing how it alters cellular metabolism. mdpi.com For example, NMR-based metabolomic analysis of ovarian cancer cells treated with the compound revealed significant dysregulation of glutathione metabolism. nih.gov
| Omics Approach | Cell Type Studied | Key Pathways/Proteins Affected | Reference |
|---|---|---|---|
| Proteomics (RPPA) | Lung Cancer Cells (Calu3, HCC366) | Inhibition of PI3K/AKT/mTOR signaling pathway (S6, 4EBP1, Rictor, mTOR, AKT). | researchgate.net |
| Redox Proteomics | Ovarian Cancer Cells (A2780) | Alteration of cysteine oxidation states in hundreds of proteins; impairment of mitochondrial functions and induction of ER stress. | nih.govnih.gov |
| Proteomics (2-DE & MS) | Ovarian Cancer Cells (A2780/R) | Altered expression of proteasome apparatus proteins and down-regulation of Thioredoxin-like protein 1. | unifi.it |
| Metabolomics (NMR) | Ovarian Cancer Cells (A2780) | Dysregulation of glutathione metabolism. | nih.gov |
Imaging Techniques (e.g., Transmission Electron Microscopy (TEM), Fluorescence Microscopy) for Subcellular Localization
Microscopy techniques are essential for visualizing the effects and distribution of the compound at the subcellular level.
Fluorescence Microscopy allows for the visualization of specific cellular components and processes. In studies of the compound, immunofluorescence microscopy has been used to monitor its effects on cellular structures and protein localization. For example, in SARS-CoV-2 infected cells, confocal fluorescence microscopy showed that the compound treatment led to a significant decrease in the size of intracellular clusters of the viral M protein, suggesting a blockage of viral particles at the cell membrane. nih.gov Fluorescence correlation spectroscopy (FCS), an advanced fluorescence technique, was used to demonstrate that the compound affects the diffusion of the ACE2 receptor in the plasma membrane. nih.gov
Transmission Electron Microscopy (TEM) offers high-resolution imaging capable of visualizing subcellular organelles and even large molecular complexes. While TEM is more commonly used to localize gold nanoparticles due to their high electron density, the principles can be applied to track gold-containing compounds that accumulate within specific cellular compartments. nih.govamericanelements.com The high atomic number of gold makes it inherently electron-dense, allowing for potential label-free detection within organelles like mitochondria or lysosomes if sufficient concentration is achieved.
| Imaging Technique | Application in Compound Research | Key Observations | Reference |
|---|---|---|---|
| Confocal Fluorescence Microscopy | Monitoring viral protein localization in infected cells treated with the compound. | Observed a six-fold decrease in intracellular viral M protein clusters, suggesting the compound blocks viral particles at the cell membrane. | nih.gov |
| Fluorescence Correlation Spectroscopy (FCS) | Measuring the dynamics of the ACE2 receptor at the cell membrane. | Showed that the compound alters the diffusion of ACE2 receptors, providing a mechanism for its effects on viral entry. | nih.gov |
| Transmission Electron Microscopy (TEM) | General principle for high-resolution subcellular localization of gold-containing agents. | Used to localize gold-loaded nanoparticles within cellular vesicles and organelles. nih.gov | nih.govamericanelements.com |
High-Resolution Mass Spectrometry for Metabolite Identification and Compound Release Studies
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (e.g., LC/ESI-MS), is a cornerstone for studying the metabolism and reactivity of the compound. It enables the precise identification of metabolites and reaction products formed in biological environments.
The compound is considered a prodrug that undergoes ligand exchange reactions upon entering the physiological environment. nih.govmdpi.com ESI-MS studies have characterized the adducts formed between the compound and biologically relevant thiols. These analyses show that the thiosugar ligand can be displaced, allowing the remaining [Au(PEt₃)]⁺ moiety to covalently bind to molecules like glutathione or cysteine residues on proteins such as serum albumin. rsc.orgresearchgate.net Furthermore, ESI-MS can detect the oxidation of the triethylphosphine (B1216732) ligand to triethylphosphine oxide, a known metabolite. nih.gov
By combining separation techniques with tandem mass spectrometry (MS/MS), researchers can identify specific peptides that are modified by the compound. In one study, µRPLC/CZE-ESI-MS/MS was used to analyze trypsinized proteins from cells exposed to the compound. nih.gov This approach identified 76 peptides whose signal intensity was influenced by the treatment, leading to the identification of 20 potential protein targets involved in cell motility and structure, including myosin, plectin, and talin. nih.govnih.gov
| HRMS Technique | Focus of Study | Identified Species / Findings | Reference |
|---|---|---|---|
| LC/ESI-MS | Analysis of reactions with endogenous thiols. | Identified adducts with glutathione and human serum albumin; detected displacement of the thiosugar ligand. | rsc.orgresearchgate.net |
| ESI-MS | Characterization of ligand scrambling and metabolite formation. | Observed formation of [(Et₃P)₂Au]⁺ and oxidation of the phosphine (B1218219) ligand to Et₃P=O. | nih.gov |
| µRPLC/CZE-ESI-MS/MS | Identification of protein targets in lung cancer cells. | Identified specific peptides from proteins such as myosin, plectin, and talin that were modified by the compound. | nih.govnih.gov |
Theoretical and Computational Chemistry Perspectives on Gold, 1 Thio D Glucopyranosato O2,s1
Quantum Chemical Calculations on Gold, (1-thio-D-glucopyranosato-O2,S1)- Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic reactivity and electronic properties of Auranofin. researchgate.netnih.gov These studies focus on the gold(I) center and its ligands, the triethylphosphine (B1216732) (PEt3) and the 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato moiety.
A key aspect of Auranofin's mechanism is the ligand-exchange process, where one of its ligands is replaced by a biological nucleophile. nih.gov DFT calculations have been employed to determine the bond strengths within the molecule. These theoretical investigations have corroborated experimental findings that the Au-S bond is significantly weaker than the Au-P bond, identifying the thiosugar as the more labile, or easily cleaved, ligand. nih.gov This preferential cleavage is crucial for the subsequent interaction of the active [Au(PEt3)]+ fragment with biological targets. nih.govrsc.org
Computational studies have explored the reactivity of Auranofin towards various biological nucleophiles, especially sulfur- and selenium-containing amino acids like cysteine (Cys) and selenocysteine (B57510) (Sec). researchgate.netrsc.orgnih.gov These amino acids are present in the active sites of key protein targets, such as thioredoxin reductase. rsc.org DFT calculations confirmed that selenocysteine is a primary target for Auranofin, attributing this preference to the lower pKa of selenol groups compared to thiol groups and the faster reaction kinetics between gold and selenium. researchgate.net The calculations have identified distinct reaction pathways leading to the replacement of either the thioglucose ligand or, under different conditions, the triethylphosphine group. researchgate.net
Further computational work has characterized the structural and vibrational features of the resulting complexes, such as [(Et3P)AuCys]+ and [(Et3P)AuSec]+, providing molecular-level data that supports mass spectrometry experiments. rsc.org
| Bond | Snapping Energy (kcal/mol) | Bond Dissociation Energy (BDE) (kcal/mol) |
|---|---|---|
| Au–S | 40.1 | 46.9 |
| Au–P | 46.9 | 52.2 |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of how Auranofin and its active metabolites interact with and bind to biological macromolecules, such as proteins. nih.gov
MD simulations have been crucial in elucidating the binding of Auranofin to thiol-reductases, which are key enzymes in redox metabolism and known targets of the drug. nih.gov These simulations model the docking of Auranofin at the active sites of these enzymes, often at dimeric interfaces near catalytic cysteine residues. nih.gov The simulations help to understand the stability of the drug-protein complex by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. nih.gov
For instance, MD simulations performed on Auranofin docked with thiol-reductases from various human pathogens (e.g., Leishmania infantum, Plasmodium falciparum) have shown that the compound remains stably bound in the catalytic pocket. nih.gov These studies reveal the specific network of interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the complex. The simulations also allow for the calculation of the binding free energy (ΔGbind), which quantifies the affinity of the compound for the protein. nih.gov Negative ΔGbind values affirm the thermodynamic stability of Auranofin within the binding pocket of these enzymes. nih.gov
These computational models have confirmed that Auranofin has a high affinity for proteins containing exposed cysteine and selenocysteine residues. nih.govresearchgate.net The simulations show the formation of adducts where the Au(PEt3)+ fragment coordinates to these residues, which is a critical step in enzyme inhibition. nih.govresearchgate.net
| Enzyme | Organism | ΔGbind (kcal/mol) |
|---|---|---|
| LiTryR | Leishmania infantum | -46.33 |
| PfTrxR | Plasmodium falciparum | -39.73 |
| SmTGR | Schistosoma mansoni | -42.53 |
| BmTrxR | Brugia malayi | -35.19 |
In Silico Prediction of Biological Targets and Pathways
In silico methods are increasingly used in the early stages of drug discovery and repurposing to predict potential biological targets and elucidate the pathways through which a compound exerts its effects. nih.govnih.gov For Auranofin, these computational approaches have helped to expand the understanding of its mechanism of action beyond its well-established targets.
One powerful in silico approach is pathway analysis, which uses gene and protein interaction data to identify biological pathways significantly affected by a compound. nih.gov For example, Ingenuity Pathway Analysis (IPA) of proteomic data from non-small cell lung cancer cells treated with Auranofin revealed significant inhibition of the PI3K/AKT/mTOR signaling pathway. nih.gov This analysis identified key upstream regulators in the pathway, such as AKT, PTEN, and TP53, suggesting that Auranofin's anticancer effects are mediated, in part, through this critical cell survival and proliferation pathway. nih.gov
Another computational strategy is inverse docking, where a small molecule is screened against a large database of 3D protein structures to identify potential binding targets. nih.gov This method can predict novel targets for existing drugs. While thioredoxin reductase (TrxR) was identified as a major target of Auranofin through experimental means, inverse docking and other target prediction tools can be used to screen for other proteins with similar reactive cysteine or selenocysteine motifs, potentially uncovering off-target effects or new therapeutic applications. nih.govnih.govnih.gov Computational tools like SwissTargetPrediction use the 2D and 3D similarity of a compound to a library of known ligands to predict its most likely protein targets. mdpi.com Such methods have been applied to identify targets for a wide range of molecules, highlighting their potential for further elucidating Auranofin's polypharmacology. researchgate.netmdpi.com
These predictive studies have also supported the identification of other targets for Auranofin, including proteasome-associated deubiquitinases like UCHL5 and USP14, which are involved in protein degradation pathways crucial for cancer cell survival. nih.gov
Development of Predictive Models for Gold Compound Activity (e.g., Quantitative Structure-Activity Relationships - QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its physicochemical properties and molecular structure. mdpi.com These models are a cornerstone of computational drug design, enabling the rapid screening of virtual libraries of compounds and guiding the synthesis of new analogues with improved potency or selectivity.
Some computational studies have proposed quantitative structure-reactivity models for gold complexes that function in a similar manner to QSAR. researchgate.net For example, a model was developed where the angle between the entering and leaving groups in the transition state structure of a ligand exchange reaction was used as a molecular descriptor to predict the relative reactivity of a series of complexes. researchgate.net
The development of robust QSAR models for Auranofin analogues could accelerate the discovery of new compounds with enhanced activity against specific targets, such as different isoforms of thioredoxin reductase or specific cancer cell lines. By correlating structural modifications—such as altering the phosphine (B1218219) or thiosugar ligand—with biological activity, these models can provide valuable insights for designing the next generation of gold-based drugs. mdpi.commdpi.com
Comparative Analysis with Other Gold Based Compounds and Metal Complexes in Research
Mechanistic Similarities and Differences with Other Gold(I) and Gold(III) Compounds (e.g., Auranofin, Gold Sodium Thiomalate)
The therapeutic and biological effects of gold compounds are closely tied to their oxidation state—primarily Gold(I) and Gold(III)—and their associated ligands. Aurothioglucose (B1665330), a Gold(I) compound, shares mechanistic features with other Gold(I) thiolates like Auranofin and Gold Sodium Thiomalate, but also exhibits key differences. Gold(III) complexes, meanwhile, represent a distinct class with different primary biological targets.
Gold(I) Compounds:
Gold(I) compounds historically used for rheumatoid arthritis, including aurothioglucose, Auranofin, and Gold Sodium Thiomalate, are believed to exert their anti-inflammatory and immunomodulatory effects through interactions with sulfur-containing biomolecules. mdpi.com Their mechanisms, while not fully elucidated, involve the modulation of immune cell function and inhibition of key enzymes.
Shared Mechanisms: A primary shared target for Gold(I) compounds is the selenoenzyme thioredoxin reductase (TrxR). nih.govnih.gov Inhibition of TrxR disrupts cellular redox balance, leading to increased oxidative stress, which can trigger apoptosis in hyper-proliferative cells like cancer cells or activated immune cells. nih.gov Both aurothioglucose and Auranofin are potent inhibitors of TrxR1. nih.gov Additionally, these compounds can interfere with the function of immune cells such as macrophages and lymphocytes, reducing the production of pro-inflammatory cytokines. nih.govpatsnap.com They are also known to inhibit the activation of the transcription factor NF-κB, a crucial regulator of the inflammatory response. nih.gov
Mechanistic Differences: Despite these similarities, significant differences exist. Auranofin, with its phosphine (B1218219) ligand, is orally bioavailable and lipophilic, whereas the injectable polymeric thiolates like aurothioglucose and Gold Sodium Thiomalate are hydrophilic. nih.gov This difference in chemistry affects their pharmacokinetics and cellular uptake. nih.gov While both aurothioglucose and Auranofin target TrxR, aurothioglucose has also been suggested to inhibit adenylyl cyclase in lymphocyte membranes, a mechanism not prominently associated with Auranofin. drugbank.com The mechanism of Gold Sodium Thiomalate is the least understood, with proposed actions including the suppression of synovitis and inhibition of prostaglandin (B15479496) synthesis. nih.gov
Gold(III) Compounds:
Gold(III) complexes are primarily investigated as anticancer agents, largely due to their square-planar geometry, which is isoelectronic with the platinum(II) center in cisplatin. scispace.com
Distinct Mechanisms: Unlike Gold(I) compounds that primarily target proteins, particularly enzymes with thiol or selenol groups, many Gold(III) complexes have been shown to interact with different cellular components. nih.gov While some can interact with DNA, their primary targets are often believed to be mitochondria, leading to mitochondrial dysfunction and apoptosis. nih.gov Many Gold(III) compounds are designed with specific ligands to enhance stability and cellular uptake, but they are often readily reduced to the more stable Gold(I) state in vivo, which may then act on targets similar to those of traditional Gold(I) drugs. nih.gov
| Compound | Oxidation State | Primary Proposed Mechanism(s) | Key Molecular Target(s) |
|---|---|---|---|
| Gold, (1-thio-D-glucopyranosato-O2,S1)- (Aurothioglucose) | Gold(I) | Inhibition of immune cell function; Disruption of cellular redox balance | Thioredoxin Reductase 1 (TrxR1), NF-κB, Adenylyl Cyclase, Lysosomal Enzymes |
| Auranofin | Gold(I) | Inhibition of cellular redox enzymes; Anti-inflammatory effects | Thioredoxin Reductase (TrxR), IκB kinase (IKK), NF-κB |
| Gold Sodium Thiomalate | Gold(I) | Suppressive effect on synovitis; Inhibition of prostaglandin synthesis | Largely undefined; may inhibit sulfhydryl systems |
| Representative Gold(III) Complexes | Gold(III) | Induction of apoptosis via mitochondrial pathways | Mitochondria; DNA (less common than cisplatin) |
Distinctive Biological Activities and Target Selectivity of Gold, (1-thio-D-glucopyranosato-O2,S1)-
The biological activity of aurothioglucose is distinguished by its potent and specific inhibition of key enzymes involved in cellular signaling and redox homeostasis. While its use in treating rheumatoid arthritis has been largely superseded by newer agents, its specific molecular interactions remain a subject of research. nih.govdrugbank.com
The most well-defined distinctive activity of aurothioglucose is its potent inhibition of thioredoxin reductase 1 (TrxR1), with a reported IC₅₀ value of 65 nM. nih.gov This potent inhibition is a hallmark of its biochemical activity and is significantly stronger than that of many other gold compounds. This targeted disruption of the thioredoxin system leads to an accumulation of reactive oxygen species (ROS), a state that can selectively induce cell death in cells with high metabolic rates, such as cancer cells or inflamed synovial cells.
Compared to other gold compounds, these activities provide a more detailed, albeit incomplete, mechanistic picture. Gold Sodium Thiomalate, for instance, has a much less defined molecular mechanism, with its effects described more broadly as a "suppressive effect on synovitis". mdpi.com Auranofin, while also a potent TrxR inhibitor, has a distinct pharmacological profile due to its lipophilicity and oral administration, leading to different biodistribution and cellular interactions compared to the injectable, hydrophilic aurothioglucose. nih.gov
| Compound | Key Distinctive Activity / Target | Reported Effect / Potency |
|---|---|---|
| Gold, (1-thio-D-glucopyranosato-O2,S1)- (Aurothioglucose) | Thioredoxin Reductase 1 (TrxR1) Inhibition | Potent inhibitor with an IC₅₀ of 65 nM. nih.gov |
| NF-κB Inhibition | Inhibits DNA binding of NF-κB in vitro. nih.gov | |
| Adenylyl Cyclase Inhibition | Inhibits enzyme activity in lymphocyte membranes. drugbank.com | |
| Auranofin | Thioredoxin Reductase (TrxR) Inhibition | Potent inhibitor; distinct pharmacokinetic profile from aurothioglucose. nih.gov |
| Gold Sodium Thiomalate | Suppression of Synovitis | Mechanism and specific molecular targets are not well-defined. mdpi.com |
Synergistic or Antagonistic Effects in Combination with Other Agents in Preclinical Research Models
Preclinical research into the combination of aurothioglucose with other therapeutic agents is limited, but available studies point towards both synergistic and antagonistic interactions.
Synergistic Effects: A notable synergistic effect was observed in an in vitro study where aurothioglucose was combined with Ebselen, a seleno-organic compound. This combination led to a strong synergistic effect resulting in the oxidation of thioredoxin 1 (Trx1), accumulation of reactive oxygen species (ROS), and subsequent cell death. nih.gov In another preclinical model, gold nanoparticles loaded with thioglucose (the ligand of aurothioglucose) demonstrated a combined anti-cancer effect. Upon near-infrared light irradiation, the nanoparticles produced a thermotherapy effect and released aurothioglucose, resulting in a localized chemotherapeutic effect. rsc.org
Antagonistic and Ineffective Combinations: The concurrent use of aurothioglucose with penicillamine, another agent formerly used for rheumatoid arthritis, is advised against. This is due to an antagonistic interaction where the two drugs can chelate each other, leading to decreased levels and efficacy of both compounds. patsnap.com A preclinical study in a rat model of streptococcal cell wall-induced arthritis investigated the effects of aurothioglucose, D-penicillamine, and methotrexate (B535133). In this model, both aurothioglucose and D-penicillamine had no effect on hind paw inflammation or joint destruction. In contrast, methotrexate effectively suppressed both of these disease parameters, suggesting a lack of additive or synergistic benefit when comparing aurothioglucose to methotrexate in this specific inflammatory arthritis model. nih.gov
These findings highlight the context-dependent nature of combination effects, where aurothioglucose can enhance the activity of a redox-modulating agent but may be ineffective or even counterproductive when combined with other specific disease-modifying antirheumatic drugs (DMARDs).
Future Research Directions and Unresolved Questions Regarding Gold, 1 Thio D Glucopyranosato O2,s1
Elucidating Novel Molecular Targets and Signaling Pathways
While thioredoxin reductase (TrxR) is a well-established primary target of auranofin, leading to disruptions in the cellular redox system, recent investigations have revealed a broader range of molecular interactions and signaling pathway modulations. nih.govpatsnap.com Future research is focused on fully elucidating these alternative mechanisms to better understand the compound's diverse biological effects.
A significant area of investigation is the compound's impact on key cellular signaling cascades. Evidence suggests that auranofin can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, apoptosis, and angiogenesis. nih.gov It has been shown to induce cytotoxicity in human pancreatic adenocarcinoma and non-small cell lung cancer cells through the inhibition of this pathway. nih.gov Another critical pathway affected is the NF-κB signaling pathway; auranofin has been found to inhibit IκB kinase (IKK), which in turn prevents the degradation of IκB and subsequent activation of NF-κB. nih.govpatsnap.comresearchgate.net This inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory genes. patsnap.com
Furthermore, proteomic analyses have indicated that auranofin can downregulate the expression of proteasome-related proteins and inhibit proteasome-associated deubiquitinases (DUBs), which are vital for protein homeostasis and cell growth in cancer. nih.gov The compound has also been shown to inhibit the dimerization of toll-like receptor (TLR) 4 and the IL-6-induced phosphorylation of Janus kinase 1 (JAK1) and signal transducer and activator of transcription 3 (STAT3). researchgate.net
Table 1: Novel Molecular Targets and Affected Signaling Pathways of Auranofin
| Target/Pathway | Effect of Auranofin | Associated Cellular Processes |
|---|---|---|
| Thioredoxin Reductase (TrxR) | Inhibition | Redox homeostasis, oxidative stress. nih.gov |
| PI3K/AKT/mTOR Pathway | Inhibition | Cell proliferation, apoptosis, angiogenesis. nih.gov |
| NF-κB Signaling Pathway | Inhibition | Inflammation, immune response. nih.govpatsnap.com |
| Proteasome-associated Deubiquitinases (DUBs) | Inhibition | Protein homeostasis, cell cycle regulation. nih.govmdpi.com |
| IκB Kinase (IKK) | Inhibition | NF-κB activation. researchgate.net |
| STAT3 | Inhibition of phosphorylation | Cell signaling, gene expression. researchgate.net |
Exploring New Synthetic Modalities for Targeted Delivery and Stability
To enhance the therapeutic potential and overcome limitations of auranofin, researchers are exploring new synthetic modifications and delivery systems. The synthesis of auranofin analogs by varying the thiol and phosphine (B1218219) ligands has been a key area of focus. nih.govnih.gov These modifications aim to improve activity against specific targets, including multidrug-resistant pathogens. nih.gov For example, studies have shown that both the thiol and phosphine structures influence the antimicrobial activities of the analogs, with certain ligands conferring higher activity against Gram-negative bacteria. nih.gov The synthesis of these analogs is often a straightforward process starting from commercially available precursors. oaepublish.com
In addition to analog synthesis, there is growing interest in developing novel delivery systems to improve the stability and targeted delivery of gold compounds. Gold nanoparticles (AuNPs) have emerged as a promising platform for this purpose. nih.govscienceopen.com AuNPs offer several advantages, including biocompatibility, tunable size, and the ability to be easily functionalized for targeted drug delivery. nih.govmdpi.com By encapsulating gold compounds within or attaching them to AuNPs, it is possible to enhance their delivery to specific sites, such as tumor tissues, through effects like the enhanced permeability and retention (EPR) effect. scienceopen.comnih.gov This approach could improve the therapeutic index and reduce systemic toxicity. nih.gov Researchers are also designing gold nanoclusters based on the structural motif of auranofin to create analogs with enhanced antibacterial activity and lower toxicity. chemrxiv.org
Understanding Long-term Preclinical Effects and Mechanisms of Resistance
A critical area of future research involves understanding the long-term preclinical effects of auranofin and the mechanisms by which resistance develops. While auranofin's acute effects are linked to the induction of oxidative stress, the chronic consequences of sustained TrxR inhibition and redox imbalance are not fully understood.
Mechanisms of resistance to auranofin are beginning to be elucidated. In the parasite Toxoplasma gondii, resistance was found to be associated with an enhanced ability to abate oxidative stress, rather than mutations in the thioredoxin reductase target itself. nih.gov Resistant clones of the parasite accumulated fewer reactive oxygen species (ROS). nih.gov In bacteria, particularly Gram-negative species, resistance is multifactorial. The outer membrane acts as a physical barrier, and the presence of efflux pumps, such as AcrAB in E. coli, can actively remove the compound from the cell. asm.orgnih.gov Deletion of such pumps has been shown to increase susceptibility. nih.govmdpi.com Furthermore, the presence of the glutathione (B108866) system in Gram-negative bacteria can compensate for the inhibition of TrxR, contributing to their inherent resistance. asm.orgtandfonline.com
Integration of Omics Data for Systems-Level Understanding of Compound Action
The application of "omics" technologies, particularly proteomics, is providing a systems-level view of auranofin's cellular effects. These approaches allow for a comprehensive analysis of changes in protein expression, post-translational modifications, and redox states upon treatment with the compound.
Redox proteomics has been instrumental in detailing the impact of auranofin on the cellular cysteine proteome. nih.govmdpi.com Studies in ovarian cancer cells have shown that auranofin treatment leads to alterations in the redox state of hundreds of cysteine residues in numerous proteins, affecting pathways related to mitochondrial function, metabolism, and endoplasmic reticulum (ER) stress. nih.gov In breast cancer cells, redox proteomics revealed that cytotoxic doses of auranofin altered the redox state of proteins involved in cell proliferation, cell division, and cytoskeleton structure. mdpi.com
Chemical proteomics methods, such as Thermal Proteome Profiling (TPP) and Functional Identification of Target by Expression Proteomics (FITExP), have been used to identify both direct and indirect targets of auranofin in an unbiased manner. nih.govresearchgate.net These studies have confirmed TrxR1 as a primary target but also identified other affected proteins, providing a broader understanding of the compound's mechanism of action. nih.gov Integrating these large-scale datasets will be crucial for building comprehensive models of auranofin's activity and identifying new therapeutic opportunities.
Table 2: Omics Approaches for Studying Auranofin
| Omics Technique | Key Findings | Reference |
|---|---|---|
| Redox Proteomics | Identifies widespread changes in cysteine oxidation, affecting multiple cellular pathways. | nih.govmdpi.com |
| Expression Proteomics | Reveals alterations in protein abundance, highlighting downstream effects and mechanistic pathways. | nih.govresearchgate.net |
| Thermal Proteome Profiling (TPP) | Identifies direct and indirect protein targets by measuring changes in thermal stability. | nih.gov |
| Functional Identification of Target by Expression Proteomics (FITExP) | Identifies targets and mechanistically related proteins based on changes in expression after prolonged exposure. | nih.govnih.gov |
Potential for Repurposing and Novel Research Applications beyond Historical Uses
Initially approved for rheumatoid arthritis, auranofin is now being extensively investigated for a wide range of other therapeutic applications through drug repurposing. springermedizin.denih.govnih.gov This strategy is attractive as it can expedite the clinical use of a drug for new indications at a fraction of the cost of developing a new compound. nih.gov
The anticancer potential of auranofin is a major area of research, with clinical trials underway for various cancers. nih.gov It has shown efficacy against lung, breast, pancreatic, and ovarian cancer cells, among others. mdpi.comwikipedia.org Its pro-oxidative mechanism is particularly relevant as many cancers overexpress TrxR. nih.gov
Auranofin also exhibits broad-spectrum antimicrobial activity. It is effective against numerous Gram-positive bacteria, including multidrug-resistant strains like MRSA and Mycobacterium tuberculosis. tandfonline.comwikipedia.orgpnas.org Its potential as an antifungal and anti-parasitic agent is also well-documented, with activity against Candida albicans, Entamoeba histolytica, and Toxoplasma gondii. wikipedia.orgfrontiersin.org
Furthermore, research is exploring its use in neurodegenerative disorders due to its anti-inflammatory properties. springermedizin.denih.govnih.gov Studies have shown it can reduce cytotoxic secretions from microglia, the primary immune cells of the central nervous system. nih.govresearchgate.net It is also being investigated for its potential to reduce the viral reservoir in HIV. springermedizin.dewikipedia.org The ability of auranofin to cross the blood-brain barrier further supports its potential for treating neurological conditions. researchgate.netvisiblelegacy.com
Table 3: Potential Repurposing Applications of Auranofin
| Disease Area | Rationale/Mechanism | Reference |
|---|---|---|
| Cancer (various types) | Inhibition of TrxR, PI3K/AKT/mTOR pathway; induction of apoptosis. | nih.govmdpi.comwikipedia.org |
| Bacterial Infections (Gram-positive) | Inhibition of bacterial TrxR, disruption of thiol-redox homeostasis. | tandfonline.comwikipedia.orgpnas.org |
| Parasitic Infections (e.g., Amebiasis) | Inhibition of parasitic TrxR, increased sensitivity to oxidative stress. | springermedizin.dewikipedia.org |
| Fungal Infections | Broad-spectrum antifungal activity, disruption of biofilms. | frontiersin.org |
| Neurodegenerative Disorders | Anti-inflammatory effects, inhibition of microglia activation. | springermedizin.denih.govresearchgate.net |
| HIV | Reduction of the latent viral reservoir. | springermedizin.dewikipedia.org |
| COVID-19 | Potential inhibition of SARS-CoV-2 replication and reduction of inflammation. | wikipedia.org |
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Gold, (1-thio-D-glucopyranosato-O2,S1)-, and how can its purity be validated?
- Methodological Answer :
- Synthesis : Use wet-chemical reduction or electrolytic methods with thiourea derivatives as ligands. For example, di(thiourea)gold(I) complexes can serve as precursors for nanoparticle synthesis via controlled reduction .
- Characterization : Validate purity using:
- Single-crystal X-ray diffraction to confirm molecular structure and bonding (e.g., Au–S bond lengths).
- TEM and electron diffraction to assess nanoparticle morphology and crystallinity.
- Elemental analysis (e.g., sulfur-to-gold ratios) to ensure stoichiometric consistency .
Q. How can researchers systematically characterize the stability of this gold complex under varying pH and temperature conditions?
- Methodological Answer :
- Design a factorial experiment testing pH (3–11) and temperature (25–80°C) as independent variables.
- Monitor stability via:
- UV-Vis spectroscopy to track ligand dissociation (shift in λmax).
- Dynamic Light Scattering (DLS) to detect aggregation over time.
- Use Arrhenius plots to model degradation kinetics .
Q. What standard techniques are recommended for analyzing ligand coordination dynamics in this compound?
- Methodological Answer :
- FTIR/Raman spectroscopy : Identify S–C and Au–S vibrational modes to confirm thioglycoside coordination.
- X-ray Photoelectron Spectroscopy (XPS) : Determine oxidation states of gold (Au⁰ vs. Au⁺) and sulfur binding energy shifts.
- Thermogravimetric Analysis (TGA) : Quantify ligand loss during thermal decomposition .
Advanced Research Questions
Q. How can conflicting data on environmental interactions of this compound (e.g., soil vs. aquatic behavior) be resolved?
- Methodological Answer :
- Multi-modal tracking : Apply EPA storage parameter codes (e.g., 34870 for dissolved gold, 82709 for α-particle radioactivity) to differentiate environmental phases .
- Contradiction resolution :
- Compare adsorption coefficients (Kd) in soil (high organic content) vs. aqueous systems (ionic strength variations).
- Use geochemical modeling (e.g., PHREEQC) to simulate speciation under redox gradients .
Q. What theoretical frameworks guide mechanistic studies of its catalytic or antimicrobial activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Model Au–sulfur ligand interactions to predict catalytic active sites.
- Molecular Dynamics (MD) : Simulate nanoparticle-membrane interactions for antimicrobial studies.
- Link findings to broader theories (e.g., Hard-Soft Acid-Base theory for ligand selectivity) .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize its application in chemical engineering?
- Methodological Answer :
- Process automation : Train AI models on reaction parameters (temperature, pressure, flow rates) to predict yield optimization.
- Smart laboratories : Integrate real-time TEM/XRD data with COMSOL to simulate nanoparticle growth dynamics .
Q. What strategies address contradictions between experimental and computational data in its redox behavior?
- Methodological Answer :
- Multi-method validation : Cross-reference electrochemical data (cyclic voltammetry) with DFT-predicted redox potentials.
- Error source analysis : Check for solvent effects (implicit vs. explicit solvation models) or ligand protonation states in simulations .
Data Integration and Theoretical Challenges
Q. How can researchers integrate heterogeneous data (e.g., spectroscopic, environmental) into a unified model?
- Methodological Answer :
- Linked data frameworks : Use semantic web tools (e.g., RDF) to harmonize datasets with CRDC classifications (e.g., RDF2050104 for membrane separation data) .
- Bayesian meta-analysis : Weight data sources by reliability (e.g., peer-reviewed vs. preliminary) to resolve conflicts .
Q. What role do conceptual frameworks play in designing experiments for this compound’s interaction with biomolecules?
- Methodological Answer :
- Theory-driven design : Apply the "lock-and-key" model to hypothesize binding sites on proteins (e.g., cysteine-rich regions).
- Experimental validation : Use Surface Plasmon Resonance (SPR) to quantify binding affinities and compare with MD simulations .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
